molecular formula C11H12O3 B1368278 1-(3-Methoxyphenyl)butane-1,3-dione CAS No. 29681-99-0

1-(3-Methoxyphenyl)butane-1,3-dione

Cat. No.: B1368278
CAS No.: 29681-99-0
M. Wt: 192.21 g/mol
InChI Key: HUXYMKWEORLDII-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H12O3. It is a diketone, characterized by the presence of two carbonyl groups (C=O) in its structure. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)butane-1,3-dione can be synthesized through various synthetic routes. One common method involves the Claisen condensation reaction between 3-methoxybenzaldehyde and acetylacetone. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.

    Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)butane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its diketone structure makes it a valuable intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)butane-1,3-dione can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)butane-1,3-dione: This compound has a similar structure but with the methoxy group at the para position on the phenyl ring. The positional difference can lead to variations in reactivity and biological activity.

    1-Phenylbutane-1,3-dione: Lacks the methoxy group, which can significantly alter its chemical and biological properties.

Properties

IUPAC Name

1-(3-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXYMKWEORLDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558204
Record name 1-(3-Methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-99-0
Record name 1-(3-Methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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